

# An In-depth Technical Guide to (S)-OPC-51803

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## Compound of Interest

Compound Name: (S)-OPC-51803

Cat. No.: B15601090

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Chemical Abstract Service (CAS) Number: 192514-57-1

**(S)-OPC-51803** is a potent and selective nonpeptide agonist of the vasopressin V2 receptor. This document provides a comprehensive overview of its pharmacological properties, mechanism of action, and the experimental methodologies used for its characterization, tailored for researchers, scientists, and professionals in drug development.

## Core Mechanism of Action

(S)-OPC-51803 functions as a selective agonist for the vasopressin V2 receptor, a G protein-coupled receptor. Its binding to the V2 receptor initiates a signaling cascade that is pivotal in the regulation of water reabsorption in the kidneys. This targeted action makes it a subject of interest for conditions related to water balance, such as nocturnal polyuria and certain forms of urinary incontinence.[\[1\]](#)[\[2\]](#)

## Quantitative Pharmacological Data

The following tables summarize the key quantitative data that define the pharmacological profile of OPC-51803, the racemate which includes the active (S)-enantiomer.

Table 1: Receptor Binding Affinity

Receptor Subtype	Ki (nM)	Species	Source
Vasopressin V2	91.9 ± 10.8	Human	[3]
Vasopressin V1a	819 ± 39	Human	[3]
Vasopressin V2	49.8 ± 8.1	Rat	[4][5]
Vasopressin V1a	1061 ± 60	Rat	[4][5]
Vasopressin V2	15.2 ± 0.6	Canine	[5]
Vasopressin V1a	653 ± 146	Canine	[5]

Table 2: In Vitro Functional Activity

Assay	Cell Line	Parameter	Value (nM)	Source
cAMP Production	HeLa (human V2 receptor)	EC50	189 ± 14	[3]

Table 3: In Vivo Antidiuretic Effects in Brattleboro Rats

Dose (mg/kg, oral)	Change in Urine Volume (0-2h)	Change in Urine Osmolality (0-2h)	Source
0.003 - 0.3	Dose-dependent decrease (10.8 ± 1.1 to 0.5 ± 0.2 ml)	Dose-dependent increase (114 ± 9 to 432 ± 114 mOsm/kg)	[4]
0.03	Significant decrease	Not specified	[2]
0.3	Significant decrease	Not specified	[2]

Table 4: In Vivo Antidiuretic Effects in Sprague-Dawley Rats

Dose (mg/kg, oral)	Change in Urine Volume (0-4h)	Source
0.03 - 0.3	Dose-dependent decrease (2.6 ± 0.6 to 1.1 ± 0.2 ml)	[4]
0.3	Significant decrease in aged rats	[2]

## Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

### Receptor Binding Assays

- Objective: To determine the binding affinity (Ki) of **(S)-OPC-51803** for vasopressin receptor subtypes.
- Methodology:
  - Membrane Preparation: Membranes are prepared from tissues or cells expressing the receptor of interest (e.g., rat liver and kidney for V1a and V2 receptors, respectively, or HeLa cells transfected with human receptor subtypes).[3][4]
  - Radioligand Binding: Membranes are incubated with a constant concentration of a radiolabeled ligand, such as [3H]Arginine Vasopressin ([3H]AVP), and varying concentrations of the unlabeled competitor compound **(S)-OPC-51803**.
  - Incubation and Separation: The binding reaction is allowed to reach equilibrium. Bound and free radioligand are then separated by rapid filtration through glass fiber filters.
  - Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
  - Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

## In Vitro cAMP Production Assay

- Objective: To measure the functional agonistic activity of **(S)-OPC-51803** at the V2 receptor by quantifying the production of cyclic AMP (cAMP).
- Methodology:
  - Cell Culture: HeLa cells stably transfected with the human V2 receptor are cultured to confluence in appropriate media.[3]
  - Compound Treatment: Cells are pre-incubated with a phosphodiesterase inhibitor to prevent cAMP degradation, followed by stimulation with varying concentrations of **(S)-OPC-51803**.
  - Cell Lysis and cAMP Measurement: After a defined incubation period, the reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is determined using a competitive immunoassay (e.g., ELISA or radioimmunoassay).
  - Data Analysis: Concentration-response curves are generated, and the EC50 value (the concentration of agonist that produces 50% of the maximal response) is calculated using a sigmoidal dose-response model.[3]

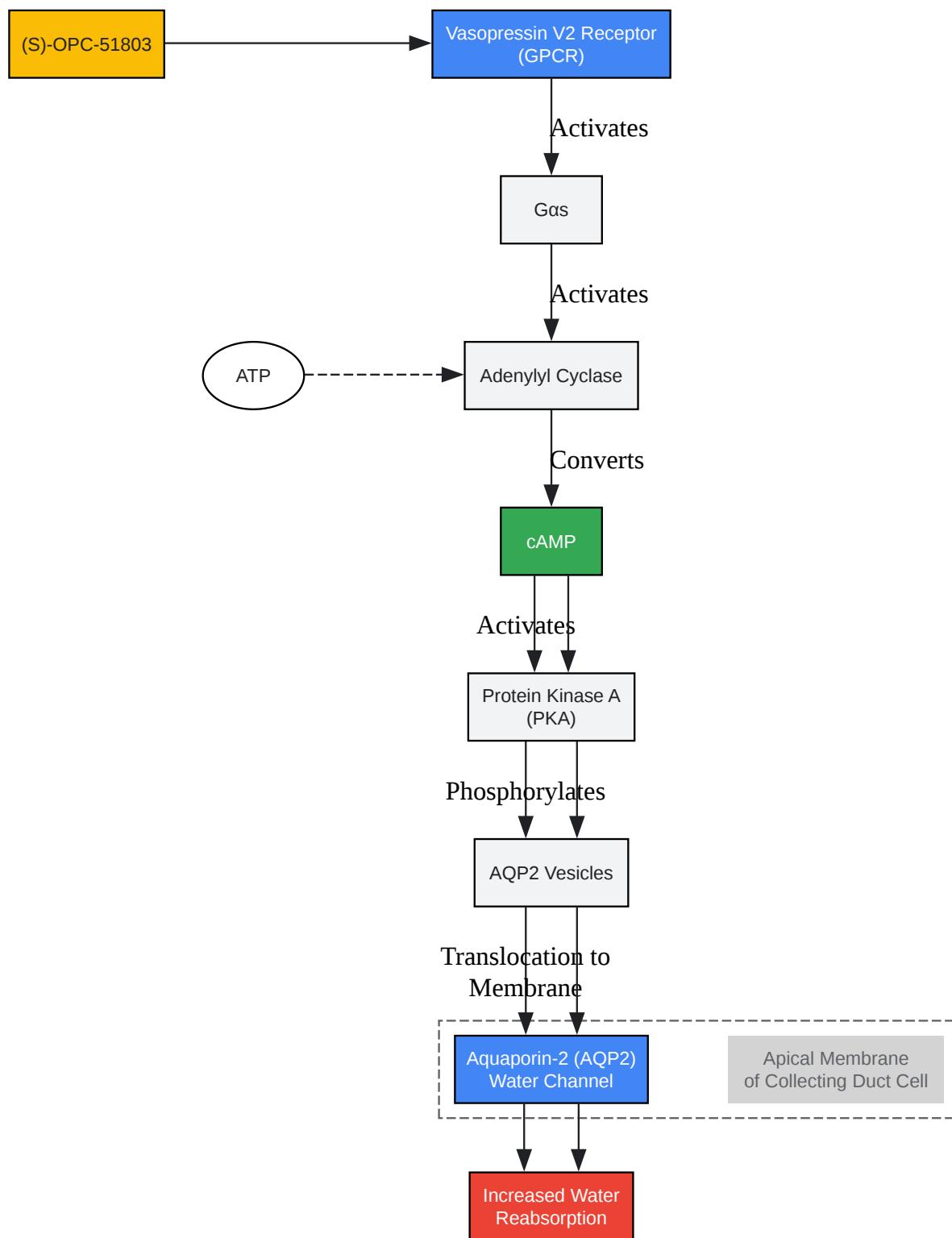
## In Vivo Antidiuresis Studies in Rats

- Objective: To evaluate the antidiuretic effects of orally administered **(S)-OPC-51803** in both vasopressin-deficient (Brattleboro) and normal (Sprague-Dawley) rat models.
- Methodology:
  - Animal Models: Female Brattleboro rats (a model for hereditary diabetes insipidus) and male Sprague-Dawley rats are used.[2][4]
  - Housing and Acclimatization: Animals are housed in metabolic cages to allow for the collection of urine and are acclimatized to the experimental conditions.
  - Compound Administration: **(S)-OPC-51803** is administered orally at various doses. A vehicle control group receives the formulation without the active compound.

- Urine Collection and Measurement: Urine is collected at specified time intervals post-dosing (e.g., 0-2 hours, 0-4 hours).<sup>[4]</sup> The total volume of urine is measured.
- Urine Osmolality: The osmolality of the collected urine is determined using an osmometer to assess the concentrating ability of the kidneys.
- Data Analysis: The effects of different doses of **(S)-OPC-51803** on urine volume and osmolality are compared to the vehicle control group using appropriate statistical tests.

## Visualizations

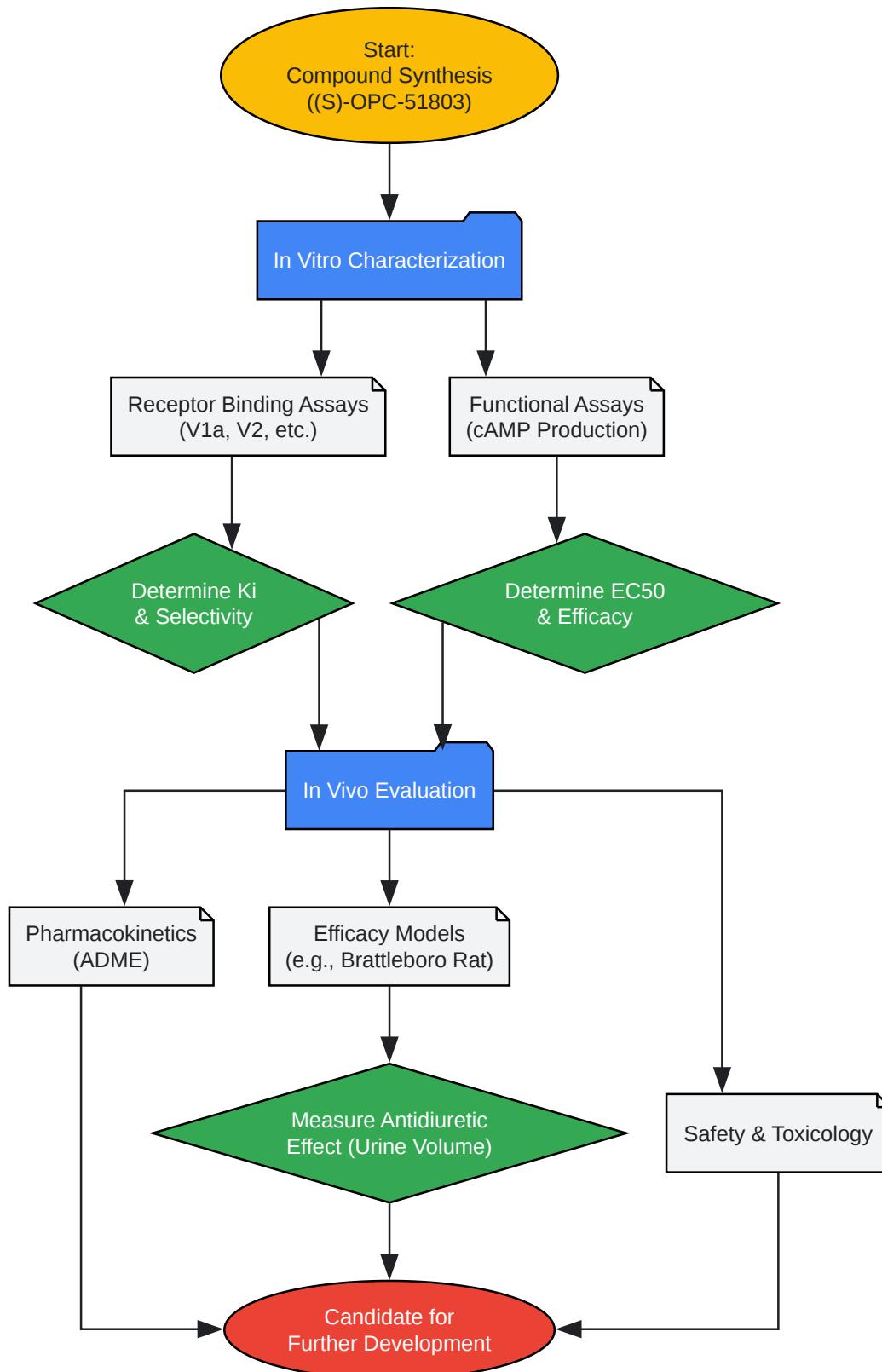
### Signaling Pathway of **(S)-OPC-51803**



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### V2 Receptor Signaling Cascade

# Experimental Workflow for Pharmacological Characterization



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## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Effects of OPC-51803, a novel, nonpeptide vasopressin V2-receptor agonist, on micturition frequency in Brattleboro and aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of a novel nonpeptide vasopressin V(2)-agonist, OPC-51803, in cells transfected human vasopressin receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
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